molecular formula C10H18N4 B2365776 2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine CAS No. 2324857-71-6

2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine

Cat. No.: B2365776
CAS No.: 2324857-71-6
M. Wt: 194.282
InChI Key: QCAMIZILFHKWQS-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine typically involves the reaction of 2-methyl-1,2,4-triazole with a piperidine derivative. One common method includes the alkylation of 2-methyl-1,2,4-triazole with a suitable piperidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction can lead to the formation of reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole moiety is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9-5-3-4-6-14(9)7-10-11-8-12-13(10)2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMIZILFHKWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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